6-Chloro-3-methylpyridin-2-amine hydrochloride
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Overview
Description
6-Chloro-3-methylpyridin-2-amine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyridin-2-amine hydrochloride typically involves the chlorination of 3-methylpyridine followed by amination. One common method includes the reaction of 3-methylpyridine with chlorine gas to form 6-chloro-3-methylpyridine. This intermediate is then reacted with ammonia or an amine to produce 6-Chloro-3-methylpyridin-2-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 6-chloro-3-methylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-3-methylpyridin-2-amine N-oxide.
Reduction: Formation of 6-chloro-3-methylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-methylpyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The chlorine and amine groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridin-3-amine hydrochloride: Similar structure but with a methoxy group instead of a methyl group.
6-Chloro-5-methoxypyridin-2-amine hydrochloride: Similar structure but with a methoxy group at a different position
Uniqueness
6-Chloro-3-methylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and binding characteristics differ from those of its analogs, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H8Cl2N2 |
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Molecular Weight |
179.04 g/mol |
IUPAC Name |
6-chloro-3-methylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-4-2-3-5(7)9-6(4)8;/h2-3H,1H3,(H2,8,9);1H |
InChI Key |
XUDFKBFXBDWAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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